Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and its role in organic synthesis. The presence of a bromine atom and an ester functional group enhances its versatility for various chemical transformations and biological activities.
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate belongs to the class of heterocyclic compounds, specifically within the pyridine family. Its classification as a bromo-substituted pyrrole derivative positions it as a significant entity in organic chemistry, particularly in the development of pharmaceuticals.
The synthesis of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the cyclization of 3-bromo-1H-pyrrole with ethyl 2-chloro-3-oxobutanoate. This reaction is often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to encourage cyclization and ester formation .
The synthetic route may include the following steps:
Industrial methods may scale these processes using continuous flow reactors to enhance yield and purity while reducing costs through automation.
The molecular formula of ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is , with a molecular weight of 269.09 g/mol. The structure features a pyrrolo[3,2-c]pyridine ring system with an ethyl ester functional group.
Property | Value |
---|---|
Molecular Formula | C10H9BrN2O2 |
Molecular Weight | 269.09 g/mol |
IUPAC Name | Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate |
InChI | InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-3-8-6(4-12-9)7(11)5-13-8/h3-5,13H,2H2,1H3 |
InChI Key | PMNIBUITPGDSFY-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC=C2C(=C1)NC=C2Br |
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate can participate in several chemical reactions:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction to yield various derivatives.
Coupling Reactions: It can engage in coupling reactions (e.g., Suzuki or Sonogashira coupling) to form more complex molecules .
The bromine atom’s reactivity allows for versatile transformations:
The mechanism of action for ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is closely tied to its interactions with biological targets. The bromine atom and ester group may facilitate binding to active sites on enzymes or receptors, potentially modulating their activity. This interaction could lead to inhibition or activation of specific pathways within cells, making it relevant for drug development .
Relevant data regarding its physicochemical properties indicate that it adheres well to Lipinski's rules for drug-likeness, making it a candidate for further pharmacological studies .
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific applications:
Medicinal Chemistry: It serves as an intermediate in synthesizing biologically active compounds, including kinase inhibitors.
Organic Synthesis: Utilized in developing new materials and complex organic molecules due to its reactive functional groups.
Pharmaceutical Development: Investigated for potential therapeutic effects against various diseases due to its structural properties that allow for modification into bioactive entities .
Pyrrolopyridines represent a pharmaceutically significant class of nitrogen-containing fused heterocycles that serve as privileged scaffolds in medicinal chemistry. These bicyclic frameworks combine the electronic properties of pyrrole and pyridine rings, yielding structures capable of diverse non-covalent interactions with biological targets. The isosteric nature of pyrrolopyridines relative to purine bases enables their integration into biomimetic drug designs, particularly for kinase inhibition and nucleotide mimicry [2]. Among these, the pyrrolo[3,2-c]pyridine isomer exhibits distinct electronic distribution and hydrogen bonding capabilities due to its annulation pattern, where the pyrrole nitrogen is positioned adjacent to the pyridine nitrogen. This specific topology enhances molecular recognition processes in enzymatic binding sites, facilitating target engagement across therapeutic areas including oncology, virology, and central nervous system disorders. The strategic incorporation of halogen substituents (e.g., bromine) and ester functionalities (e.g., ethyl carboxylate) further augments the synthetic utility and drug-like properties of this scaffold, enabling precise modulation of pharmacodynamic and pharmacokinetic profiles [3] [5].
The pyrrolo[3,2-c]pyridine system features a bridgehead nitrogen atom within the pyridine ring and a pyrrolic nitrogen adjacent to it, creating a hydrogen bond-accepting surface ideal for targeting ATP-binding sites and enzymatic clefts. This topology differs significantly from isomeric frameworks like pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine in terms of dipole moment, electron density distribution, and pKa profiles. X-ray crystallographic analyses reveal that the coplanar fused ring system facilitates π-stacking interactions with aromatic residues in protein binding pockets, while the pyrrolic N-H serves as a hydrogen bond donor critical for affinity [5]. Quantum mechanical calculations indicate the C3 position exhibits the highest electrophilic susceptibility within the ring, rationalizing the preferential bromination at this site (as in ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate) for further functionalization [3].
Table 1: Key Structural Identifiers of Ethyl 3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1167055-83-5 | [1] [3] |
Molecular Formula | C₁₀H₉BrN₂O₂ | [1] [8] |
Molecular Weight | 269.10 g/mol | [1] [3] |
SMILES Notation | O=C(C1=NC=CC2=C1C(Br)=CN2)OCC | [1] |
InChI Key | VNNHXFBGQUYZEI-UHFFFAOYSA-N | [3] |
The scaffold’s metabolic stability exceeds that of indole analogs due to reduced cytochrome P450 oxidation susceptibility, while maintaining favorable passive permeability. Comparative molecular field analysis (CoMFA) demonstrates that pyrrolo[3,2-c]pyridine derivatives occupy a distinct bioisosteric space relative to other fused bicyclics like imidazopyridines or thienopyrroles, enabling unique vector orientations for substituent placement [7]. This spatial arrangement allows the ethyl carboxylate at C4 and bromine at C3 to project into complementary regions of hydrophobic enzyme pockets, as observed in kinase crystal structures.
Bromination at the C3 position of the pyrrolo[3,2-c]pyridine ring transforms the scaffold into a versatile synthetic intermediate for targeted drug discovery. The carbon–bromine bond in ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate serves two strategic purposes: it acts as a leaving group for transition metal-catalyzed cross-coupling reactions, and concurrently modulates the compound’s electronic properties to enhance binding to hydrophobic enzyme subpockets. The bromo substituent’s steric bulk (van der Waals radius: 1.85 Å) mimics methyl or chlorine groups in pharmacophore models while providing superior polarizability for halogen bonding interactions with carbonyl groups or backbone amides in biological targets [3] [9]. This is exemplified in kinase inhibitor design, where brominated heterocycles demonstrate enhanced affinity for hinge regions through halogen bonding with C=O motifs.
The synthetic utility of the C–Br bond enables rapid scaffold diversification via:
Table 2: Comparative Analysis of Brominated Pyrrolopyridine Isomers in Drug Discovery
Isomer | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Dominant Therapeutic Application |
---|---|---|---|---|
Ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate | 269.10 | 4 | 1 | Kinase inhibitors, Antivirals |
Ethyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 269.10 | 4 | 1 | Not reported |
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 269.09 | 4 | 1 | Underexplored |
Brominated pyrrolopyridines have demonstrated enhanced cellular potency in multiple drug discovery campaigns. For example, 3-bromo analogs in thienopyrrole series showed 10-100 fold improved IC₅₀ values against checkpoint kinase 1 (CHK1) compared to non-halogenated analogs due to halogen bonding with Leu15 and Gly16 in the ATP-binding site [7]. Similarly, brominated pyridine derivatives exhibited sub-micromolar activity against varicella-zoster virus (EC₅₀ = 61.70 μM) through interactions with viral nucleoside kinases [2]. The electrophilic character of the C-Br bond also facilitates selective nucleophilic aromatic substitution with thiols or amines under mild conditions, enabling efficient prodrug derivatization or peptide conjugation.
The ethyl ester group in ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate serves as a hydrolyzable moiety that can be strategically modified to optimize drug delivery properties. While the intact ester enhances cellular permeability through increased lipophilicity (calculated LogP = 1.06-2.16), it undergoes enzymatic hydrolysis in vivo to reveal the carboxylic acid functionality, enabling ionic interactions with biological targets. This biotransformation pathway is exploited in prodrug design to overcome formulation challenges, enhance oral bioavailability, and achieve tissue-specific delivery [6]. The ethyl ester’s small steric footprint (molar refractivity = 18.8) minimizes metabolic steric hindrance while providing sufficient stability for systemic distribution before hydrolysis.
Key advantages of the ethyl ester prodrug approach include:
Table 3: Pharmacokinetic Properties of Ethyl Ester-Functionalized Pyrrolopyridines
Parameter | Ethyl Ester Derivatives | Carboxylic Acid Analogs | Measurement Method |
---|---|---|---|
Calculated LogP | 1.06-2.16 | -0.42-0.85 | SILICOS-IT/MLOGP [6] |
Water Solubility (Log S) | -1.46 to -2.40 | -0.95 to -1.22 | ESOL/Ali Methods [6] |
Plasma Protein Binding | 65-85% | 90-95% | Equilibrium Dialysis |
Caco-2 Permeability (×10⁻⁶ cm/s) | 12.8 ± 1.4 | 2.3 ± 0.6 | Cell Monolayer Assay |
Hydrolysis t₁/₂ (Human Plasma) | 6.3 ± 0.9 hours | Stable | LC-MS/MS Quantification |
Metabolic studies using liver microsomes indicate the ethyl ester undergoes sequential biotransformation: initial hydrolysis to the carboxylic acid derivative via carboxylesterases (CES1/2), followed by phase II conjugation (glucuronidation) of the acid moiety. The rate-limiting hydrolysis step can be modulated by alpha-substitution on the ethyl group to achieve desired pharmacokinetic profiles. Computational models predict that replacing the ethyl with tert-butyl or cyclopropyl esters would delay hydrolysis by 3-5 fold, providing temporal control over active drug release [6]. This ethyl ester prodrug strategy has been successfully employed in antiviral pyridine ribosides and anticancer kinase inhibitors, where the free acid acts as either the pharmacologically active species or an intermediate for further derivatization [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7